molecular formula C28H48N4O9 B1251241 Acinetoferrin

Acinetoferrin

Cat. No. B1251241
M. Wt: 584.7 g/mol
InChI Key: ZYPXWYPUWAXTQR-JOBJLJCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acinetoferrin is a natural product found in Acinetobacter haemolyticus with data available.

Scientific Research Applications

Dermatological Applications

Lactoferrin, a glycoprotein found in mammalian secretions, is gaining interest for its potential therapeutic applications in dermatology. Studies suggest promising benefits of lactoferrin in the treatment of various skin conditions such as acne, psoriasis, and diabetic ulcerations. Although initial clinical trials show encouraging results, further research is essential to establish lactoferrin as a complementary therapy in dermatological treatments (Hassoun & Sivamani, 2017).

Bone Regenerative Processes

Lactoferrin is recognized for its anti-inflammatory properties and its role in promoting bone regenerative processes, particularly in oral surgery. Novel studies highlight its potential in enhancing new bone formation and accelerating the resorption of grafts. The findings indicate a positive correlation between the dosage of lactoferrin and the intensity of new bone formation. However, further research, including clinical studies on patients, is necessary to validate these findings and potentially standardize lactoferrin as a treatment for bone defects (Trybek et al., 2020).

Technological Treatments on Lactoferrin

The technological treatments applied to lactoferrin, such as heat treatment, drying, high pressure, or pulsed electric fields, have significant implications on its structure and activity. Understanding these effects is crucial for designing less harmful processes and maintaining lactoferrin's functionality in various applications, including infant formula, functional products, and cosmetics. Non-thermal treatments are emerging as viable alternatives to preserve the structural integrity and bioactivity of lactoferrin (Franco et al., 2018).

properties

Product Name

Acinetoferrin

Molecular Formula

C28H48N4O9

Molecular Weight

584.7 g/mol

IUPAC Name

2-hydroxy-4-[3-[hydroxy-[(E)-oct-2-enoyl]amino]propylamino]-2-[2-[3-[hydroxy-[(E)-oct-2-enoyl]amino]propylamino]-2-oxoethyl]-4-oxobutanoic acid

InChI

InChI=1S/C28H48N4O9/c1-3-5-7-9-11-15-25(35)31(40)19-13-17-29-23(33)21-28(39,27(37)38)22-24(34)30-18-14-20-32(41)26(36)16-12-10-8-6-4-2/h11-12,15-16,39-41H,3-10,13-14,17-22H2,1-2H3,(H,29,33)(H,30,34)(H,37,38)/b15-11+,16-12+

InChI Key

ZYPXWYPUWAXTQR-JOBJLJCHSA-N

Isomeric SMILES

CCCCC/C=C/C(=O)N(O)CCCNC(=O)CC(O)(C(=O)O)CC(=O)NCCCN(O)C(=O)/C=C/CCCCC

Canonical SMILES

CCCCCC=CC(=O)N(CCCNC(=O)CC(CC(=O)NCCCN(C(=O)C=CCCCCC)O)(C(=O)O)O)O

synonyms

acinetoferrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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